Aprutumab Ixadotin

説明

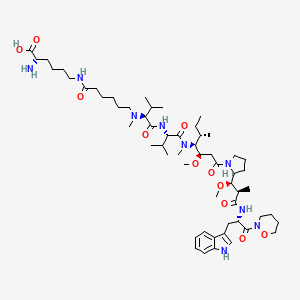

has antineoplastic activity; consists of BAY 1179470 monoclonal antibody linked to an auristatin derivative

特性

CAS番号 |

1404071-73-3 |

|---|---|

分子式 |

C57H95N9O11 |

分子量 |

1082.4 g/mol |

IUPAC名 |

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |

InChIキー |

RCSZIBSPHRZNRQ-BTZXMIIFSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] This document provides a comprehensive overview of its mechanism of action, drawing from preclinical data. The ADC comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, Ixadotin (an auristatin W derivative), via a non-cleavable linker.[3][4] The targeted delivery of Ixadotin to FGFR2-expressing cancer cells leads to cell cycle arrest and apoptosis.[3] Despite promising preclinical results, the Phase I clinical trial was terminated due to poor tolerability in patients.[1][2][5] This guide details the molecular interactions, cellular processes, and preclinical efficacy of this compound.

Core Components and Molecular Architecture

This compound is a complex molecule designed for targeted cancer therapy. Its efficacy is dependent on the synergistic action of its three main components:

-

The Antibody: Aprutumab is a fully human IgG1 monoclonal antibody that specifically targets the extracellular domain of FGFR2.[4] It recognizes both the FGFR2-IIIb and FGFR2-IIIc isoforms, which are frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancer.[1]

-

The Payload: Ixadotin is a novel, highly potent derivative of auristatin W.[4] Auristatins are synthetic analogs of the natural antineoplastic agent dolastatin 10.[6] The mechanism of action of Ixadotin involves the inhibition of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.

-

The Linker: A non-cleavable linker connects Aprutumab to Ixadotin through lysine side chains on the antibody.[4] This type of linker is designed to be stable in circulation and only release the payload upon lysosomal degradation of the antibody within the target cancer cell.[6]

Mechanism of Action: A Step-by-Step Cellular Journey

The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

2.1. Targeting and Binding: Following intravenous administration, this compound circulates in the bloodstream. The Aprutumab component selectively binds to FGFR2 on the surface of tumor cells with high affinity.[3][4] Preclinical studies have determined the antigen binding affinity to be approximately 0.29 nM.[4]

2.2. Internalization and Lysosomal Trafficking: Upon binding to FGFR2, the ADC-receptor complex is internalized by the cancer cell, likely through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal-lysosomal pathway.

2.3. Payload Release: Within the lysosome, the acidic environment and proteolytic enzymes lead to the degradation of the Aprutumab antibody.[6] Due to the non-cleavable nature of the linker, this degradation releases the Ixadotin payload attached to a lysine residue and the linker fragment. This charged metabolite is unable to cross the cell membrane, thus minimizing the "bystander effect" on neighboring healthy cells.[6]

2.4. Cytotoxicity: Microtubule Disruption and Apoptosis: Once released into the cytoplasm, Ixadotin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network has two major consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to a G2/M phase cell cycle arrest.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7][8] This involves the activation of a cascade of signaling proteins, including the phosphorylation of Bcl-2 and the activation of caspases, ultimately leading to programmed cell death.[9][10]

Quantitative Preclinical Data

The preclinical development of this compound generated significant quantitative data supporting its potential as a targeted cancer therapy.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |

| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |

| KATO III | Gastric Cancer | High | 0.097 - 0.83 |

| MFM-223 | Breast Cancer | High | 0.097 - 0.83 |

| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |

| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Outcome |

| SNU-16 | Gastric Cancer | 5 | >90% tumor growth inhibition |

| SNU-16 | Gastric Cancer | 0.5 or 1 | No significant tumor growth inhibition |

| MFM-223 | Breast Cancer | 1 and 5 | Marked decrease in tumor volume |

| NCI-H716 | Colorectal Cancer | 7.5 | Notable inhibition of tumor growth |

Data sourced from MedChemExpress.[4]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of this compound.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SNU-16, KATO III, MFM-223) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of this compound for a specified period (typically 72 hours).[4]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

4.2. In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., SNU-16, MFM-223) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are treated with this compound, a vehicle control, or a non-targeting ADC, typically via intravenous injection.[4] The treatment schedule can vary (e.g., once weekly for a specified number of weeks).[4]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanism and Workflows

Diagram 1: this compound Mechanism of Action

Caption: The sequential mechanism of action of this compound.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity using an MTT assay.

Diagram 3: Apoptotic Signaling Pathway

Caption: The intrinsic apoptotic signaling cascade initiated by Ixadotin.

Conclusion

This compound exemplifies the rational design of an antibody-drug conjugate for targeted cancer therapy. Its mechanism of action relies on the specific delivery of a potent cytotoxic payload to FGFR2-overexpressing tumor cells, leading to their selective destruction. While preclinical studies demonstrated significant anti-tumor activity, the translation to the clinical setting was unsuccessful due to a poor safety profile.[1][2][5] This technical guide provides a detailed overview of the core mechanism of this compound, which can serve as a valuable resource for researchers and professionals in the field of drug development, highlighting both the potential and the challenges of ADC technology.

References

- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchhub.com [researchhub.com]

- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

Aprutumab Ixadotin: A Technical Guide to an FGFR2-Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2). It comprises a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent auristatin-based cytotoxic payload, an auristatin W derivative, via a non-cleavable linker. This technical guide provides an in-depth overview of the core components of this compound, its mechanism of action, preclinical efficacy, and the outcomes of its Phase I clinical evaluation. The preclinical data demonstrated significant anti-tumor activity in FGFR2-positive cancer models. However, the first-in-human Phase I trial was terminated due to a narrow therapeutic window and poor tolerability in patients. This document consolidates the available quantitative data, details the experimental protocols employed in its preclinical assessment, and visualizes the key pathways and workflows.

Core Components and Mechanism of Action

This compound is a complex molecule designed to selectively deliver a cytotoxic agent to cancer cells expressing FGFR2 on their surface.

-

Antibody: Aprutumab (BAY 1179470)

-

A fully human monoclonal antibody that specifically targets and binds to the extracellular domain of FGFR2. This high-affinity binding is the first step in the targeted delivery of the cytotoxic payload.

-

-

Target: Fibroblast Growth Factor Receptor 2 (FGFR2)

-

A receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1] FGFR2 is frequently overexpressed or amplified in various solid tumors, including gastric and triple-negative breast cancers, making it an attractive target for cancer therapy.

-

-

Payload: Auristatin W Derivative

-

A potent synthetic antineoplastic agent belonging to the auristatin class of microtubule inhibitors. Upon release inside the target cell, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The exact structure of the innovative auristatin W derivative used in this compound is not publicly disclosed.

-

-

Linker: Non-cleavable Linker

-

The antibody and payload are connected through a stable, non-cleavable linker. This type of linker is designed to remain intact in the bloodstream, minimizing off-target toxicity. The release of the payload is dependent on the lysosomal degradation of the antibody following internalization of the ADC into the target cell.

-

-

Conjugation Chemistry

-

The linker-payload is conjugated to the aprutumab antibody via lysine side chains. This results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR), with an average DAR of approximately 4.

-

Mechanism of Action

The proposed mechanism of action for this compound follows the classical pathway for non-cleavable ADCs:

-

Binding: The aprutumab component of the ADC binds to FGFR2 on the surface of a cancer cell.

-

Internalization: The ADC-FGFR2 complex is internalized into the cell through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC-FGFR2 complex fuses with a lysosome.

-

Degradation and Payload Release: Within the acidic environment of the lysosome, proteases degrade the aprutumab antibody, leading to the release of the auristatin W derivative payload, still attached to the linker and a lysine residue.

-

Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.

Preclinical Data

The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Efficacy

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of FGFR2 expression.

| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |

| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |

| KATO III | Gastric Cancer | High | 0.097 - 0.83 |

| MFM-223 | Triple-Negative Breast Cancer | High | 0.097 - 0.83 |

| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |

| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low/Negative | >100-fold less sensitive |

| KYSE-180 | Esophageal Cancer | Low/Negative | >100-fold less sensitive |

| 4T1 | Murine Breast Cancer | Low/Negative | >100-fold less sensitive |

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in mouse xenograft models using both cell lines and patient-derived tumors.

| Model | Cancer Type | Treatment and Dose | Outcome |

| SNU-16 Xenograft | Gastric Cancer | 5 mg/kg, i.v., once weekly | >90% tumor growth inhibition |

| MFM-223 Xenograft | Triple-Negative Breast Cancer | 1 mg/kg and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume |

| NCI-H716 Xenograft | Colorectal Cancer | 7.5 mg/kg, i.v., once weekly | Notable inhibition of tumor growth |

| Patient-Derived Xenograft (PDX) | Gastric Cancer | Dose-dependent | Tumor regression |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | Dose-dependent | Tumor regression |

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

Clinical Trial Data (NCT02368951)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors known to be FGFR2-positive.

Study Design

-

Population: Patients with advanced, refractory solid tumors with known FGFR2 expression.

-

Intervention: this compound administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg.

-

Primary Endpoints: Safety, tolerability, and determination of the MTD.

-

Secondary Endpoints: Pharmacokinetics and anti-tumor activity.

Results

The trial was terminated prematurely due to poor tolerability.

| Parameter | Result |

| Number of Patients | 20 |

| Dose Cohorts | 0.1 mg/kg to 1.3 mg/kg |

| Maximum Tolerated Dose (MTD) | 0.2 mg/kg |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, proteinuria, corneal epithelial microcysts |

| Most Common Grade ≥3 Adverse Events | Anemia, increased aspartate aminotransferase, proteinuria, thrombocytopenia |

| Efficacy | One patient with stable disease; no objective responses reported |

Data from the publication of the NCT02368951 trial.

Pharmacokinetics

Pharmacokinetic analyses showed that the exposure to this compound and its toxophore metabolite was approximately dose-proportional. The similar pharmacokinetic profiles of the total antibody and the ADC suggested good stability in plasma.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of an ADC like this compound using a tetrazolium-based (MTT) assay.[3][4]

-

Cell Plating: Seed cancer cells (e.g., SNU-16 for high FGFR2 expression, MDA-MB-231 for low expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC in cell culture medium. Replace the existing medium in the wells with the ADC-containing medium.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Xenograft Model

The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[5][6]

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of this compound). Administer the treatments intravenously (i.v.) via the tail vein according to the specified schedule (e.g., once weekly).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

FGFR2 Signaling Pathway

Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

This compound Mechanism of Action Workflow

Caption: Workflow of this compound from cell surface binding to apoptosis induction.

In Vivo Xenograft Experiment Workflow

Caption: General workflow for an in vivo xenograft efficacy study of an ADC.

Conclusion

This compound represents a rationally designed ADC targeting FGFR2, a clinically relevant oncogene. Preclinical studies demonstrated its potent and selective anti-tumor activity in FGFR2-positive cancer models. However, the translation of this preclinical efficacy to a safe and effective clinical agent was unsuccessful, as evidenced by the early termination of the Phase I trial due to unacceptable toxicity at doses below the predicted therapeutic threshold. This case highlights the challenges in ADC development, particularly in predicting clinical toxicity from preclinical models, and underscores the importance of the therapeutic index. The data and methodologies presented in this guide provide a comprehensive overview of the development and initial clinical evaluation of this compound for the scientific community.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Aprutumab Ixadotin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase overexpressed in various solid tumors, including gastric and triple-negative breast cancer. This document provides an in-depth technical guide on the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Despite promising preclinical activity, the clinical development of this compound was terminated during a Phase I trial due to poor tolerability in patients.[1][2] Nevertheless, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting FGFR2 with ADCs.

Mechanism of Action

This compound is comprised of a fully human anti-FGFR2 monoclonal antibody (aprutumab) conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[3] The proposed mechanism of action follows a multi-step process initiated by the binding of the ADC to FGFR2 on the surface of tumor cells.

Caption: Mechanism of action of this compound.

In Vitro Studies

Binding Affinity and Potency

This compound demonstrated a high binding affinity for FGFR2 and potent cytotoxic activity in FGFR2-expressing cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| Antigen Binding Affinity (KD) | 0.29 nM | Recombinant FGFR2 | [3] |

| IC50 Range | 0.097 - 0.83 nM | SNU-16, MFM-223, NCI-H716 | [3] |

Experimental Protocols

Cell Viability Assay:

-

Cell Lines: A panel of FGFR2-positive (e.g., SNU-16, MFM-223, NCI-H716) and FGFR2-negative cancer cell lines were used.

-

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.[3]

-

Analysis: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT). IC50 values were calculated from dose-response curves.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

This compound demonstrated significant, dose-dependent antitumor activity in various patient-derived and cell line-derived xenograft models of FGFR2-positive cancers.

| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Outcome | Reference |

| SNU-16 | Gastric Cancer | 5 | >90% tumor growth inhibition | [3] |

| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 | Marked decrease in tumor volume | [3] |

| NCI-H716 | Colorectal Cancer | 7.5 | Notable inhibition of tumor growth | [3] |

Note: Doses of 0.5 or 1 mg/kg did not significantly inhibit tumor growth in the SNU-16 model compared to the vehicle control.[3]

Experimental Protocols

Xenograft Model Development and Efficacy Studies:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.

-

Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223, NCI-H716) were subcutaneously injected into the flanks of the mice.

-

Treatment: When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered intravenously, typically once weekly.[3]

-

Analysis: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between treated and control groups.

References

Aprutumab Ixadotin: A Technical Analysis for the Treatment of FGFR2-Positive Tumors

Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) designed to target tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It comprises a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a novel auristatin W derivative payload that inhibits microtubule polymerization.[3][4][5] Preclinical studies in FGFR2-positive cancer models demonstrated potent anti-tumor activity and a favorable pharmacokinetic profile, with significant payload enrichment in tumor tissue.[4][6] However, a first-in-human Phase I clinical trial (NCT02368951) in patients with advanced solid tumors was terminated early due to poor tolerability.[1][6] The maximum tolerated dose (MTD) was established at a level below the predicted therapeutic threshold, and no clinical responses were observed.[1][2] This technical guide provides a comprehensive overview of the FGFR2 signaling pathway, the mechanism of action of this compound, and a detailed summary of its preclinical and clinical data, including experimental methodologies.

Introduction to FGFR2 in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, consisting of four receptor tyrosine kinases (FGFR1-4), plays a critical role in cellular processes such as proliferation, survival, differentiation, and angiogenesis.[7][8] Aberrant activation of these pathways is a known driver in various malignancies.

1.1 FGFR2 Signaling Pathways

Upon binding with a Fibroblast Growth Factor (FGF) ligand, FGFR2 dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain.[9] This event triggers the recruitment of adaptor proteins, primarily FGFR substrate 2 (FRS2), which activates several key downstream signaling cascades[7][10]:

-

RAS-MAPK Pathway: Activated FRS2 recruits GRB2 and SOS, leading to the activation of RAS and the subsequent MAPK/ERK cascade, which promotes cell proliferation.[7][9][10]

-

PI3K-AKT Pathway: The FRS2/GRB2 complex can also recruit GAB1, activating the PI3K-AKT-mTOR pathway, a crucial regulator of cell survival and growth.[8][11]

-

PLCγ Pathway: FGFR2 activation can also phosphorylate Phospholipase C-γ (PLCγ), which is involved in regulating tumor cell metastasis.[7][8]

-

JAK-STAT Pathway: This pathway can also be activated by FGFR2, contributing to tumor invasion and metastasis.[7]

References

- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C57H95N9O11 | CID 71471223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 9. Cancer Mutations in FGFR2 Prevent a Negative Feedback Loop Mediated by the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

In Vitro Potency of Aprutumab Ixadotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of advanced solid tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a comprehensive overview of the in vitro potency of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound is composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[1][2] The mechanism of action begins with the binding of the antibody component to FGFR2 on the surface of tumor cells. This binding triggers the internalization of the ADC.[3] Following internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload.[3][4] The released auristatin derivative then disrupts the microtubule network within the cell, inducing cell cycle arrest and ultimately leading to apoptosis.[1][4]

Quantitative In Vitro Potency Data

The in vitro potency of this compound has been evaluated across a panel of cancer cell lines with varying levels of FGFR2 expression. The key metrics for its activity are the half-maximal inhibitory concentration (IC50) for cell viability and its binding affinity to the FGFR2 target.

| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |

| SNU-16 | Gastric Cancer | High | 0.097 - 0.37 |

| KATO III | Gastric Cancer | High | 0.097 - 0.83 |

| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |

| NCI-H716 | Colorectal Cancer | High | 0.43 |

| MFM-223 | Breast Cancer | High | 0.097 - 0.83 |

| MDA-MB-231 | Breast Cancer | Low/Negative | >100 |

| KYSE-180 | Esophageal Cancer | Low/Negative | >100 |

| 4T1 | Murine Breast Cancer | Low/Negative | >100 |

Binding Affinity: The antigen binding affinity of this compound to FGFR2 has been determined to be approximately 0.29 nM .[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the potency data.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a luminescence-based cell viability assay.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,500 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: this compound and a non-binding control ADC are serially diluted and added to the cells.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[1]

-

Cell Viability Measurement: The number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data are used to calculate the IC50 values, representing the concentration of the ADC that inhibits cell viability by 50%.

Apoptosis Assay

The induction of apoptosis by this compound was confirmed using a caspase activation assay.

Protocol:

-

Cell Treatment: FGFR2-positive cells (e.g., SNU-16) and FGFR2-negative control cells are treated with this compound or a control ADC.

-

Caspase-3/7 Activation Measurement: After a set incubation period, the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, is measured using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

-

Data Analysis: An increase in caspase-3/7 activity in the this compound-treated FGFR2-positive cells compared to controls indicates the induction of apoptosis.

Internalization Assay

The internalization of this compound upon binding to FGFR2 is a prerequisite for its cytotoxic activity. This process can be visualized and quantified using fluorescence microscopy-based methods.

Protocol:

-

Labeling: The anti-FGFR2 antibody component of the ADC is labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.

-

Cell Treatment: FGFR2-expressing cells are incubated with the fluorescently labeled antibody.

-

Imaging: Live-cell imaging or flow cytometry is used to monitor the internalization of the fluorescent signal over time. The co-localization of the fluorescent signal with lysosomal markers (e.g., LysoTracker) can confirm trafficking to the lysosome.

-

Quantification: The intensity of the fluorescent signal inside the cells is quantified to determine the rate and extent of internalization.

Bystander Effect Assay

Preclinical studies have reported no evidence of a bystander effect for this compound.[5] This is consistent with its non-cleavable linker and the resulting charged payload metabolite, which is unable to cross cell membranes.[5] A typical experimental approach to assess the bystander effect is a co-culture assay.

Representative Protocol (as a specific protocol for this compound is not publicly available):

-

Cell Seeding: A co-culture of FGFR2-positive and FGFR2-negative cells is established. The two cell populations are distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP and RFP).

-

ADC Treatment: The co-culture is treated with this compound.

-

Cell Viability Monitoring: The viability of both the FGFR2-positive and FGFR2-negative cell populations is monitored over time using imaging or flow cytometry.

-

Data Analysis: The absence of a significant decrease in the viability of the FGFR2-negative cells in the presence of dying FGFR2-positive cells would confirm the lack of a bystander effect.

Visualizations

Mechanism of Action Workflow

Caption: Mechanism of action of this compound.

FGFR2 Signaling Pathway

Caption: Downstream signaling pathways of FGFR2.

In Vitro Cytotoxicity Assay Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Aprutumab Ixadotin: A Technical Guide to its Mechanism of Microtubule Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprutumab Ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent microtubule-disrupting agent, a derivative of auristatin W, via a non-cleavable linker.[1] This document provides a comprehensive technical overview of this compound, with a focus on its core mechanism of action: microtubule disruption. It includes a summary of preclinical and clinical data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathway and experimental workflows.

Introduction

Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This compound was engineered to target FGFR2, a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancers.[4][5] The cytotoxic payload, an auristatin W derivative, is a potent inhibitor of tubulin polymerization, a critical process for cell division. Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[6] However, a first-in-human Phase I clinical trial revealed that this compound was poorly tolerated in patients, with a maximum tolerated dose (MTD) below the predicted therapeutic threshold, leading to the early termination of the trial.[4][5]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that culminates in the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.

-

Binding and Internalization: The Aprutumab antibody component of the ADC selectively binds to FGFR2 on the surface of tumor cells.

-

Lysosomal Trafficking and Payload Release: Following binding, the ADC-FGFR2 complex is internalized and trafficked to the lysosome. Inside the lysosome, the antibody is degraded, releasing the auristatin W derivative payload.[7]

-

Microtubule Disruption: The released auristatin payload, a potent microtubule-disrupting agent, binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[7]

Quantitative Data

Preclinical In Vitro Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNU-16 | Gastric Cancer | 0.097 - 0.83 | [1] |

| KATO III | Gastric Cancer | 0.097 - 0.83 | [1] |

| SUM-52PE | Breast Cancer | 0.097 - 0.83 | [1] |

| NCI-H716 | Colorectal Cancer | 0.097 - 0.83 | [1] |

| MFM-223 | Breast Cancer | 0.097 - 0.83 | [1] |

This compound demonstrated potent in vitro cytotoxicity with low nanomolar IC50 values across various FGFR2-positive cancer cell lines.[1] The antigen binding affinity against FGFR2 was determined to be 0.29 nM.[1]

Preclinical In Vivo Efficacy

| Xenograft Model | Cancer Type | Dose (mg/kg) | Outcome | Reference |

| SNU-16 | Gastric Cancer | 5 | >90% tumor growth inhibition | [1] |

| MFM-223 | Breast Cancer | 1 and 5 | Marked decrease in tumor volume | [1] |

| NCI-H716 | Colorectal Cancer | 7.5 | Notable inhibition of tumor growth | [1] |

| PDX Models | Gastric & Breast Cancer | Dose-dependent | Partial and complete tumor regression | [8] |

In vivo studies using xenograft models, including patient-derived xenografts (PDX), showed significant dose-dependent anti-tumor activity.[1][8] FGFR2 amplification or overexpression was predictive of high in vivo efficacy.[6][8]

Phase I Clinical Trial Results

| Parameter | Value | Reference |

| Number of Patients | 20 | [4][5][9] |

| Dose Cohorts (mg/kg) | 0.1, 0.2, 0.4, 0.8, 1.3 | [4][5][9] |

| Maximum Tolerated Dose (MTD) | 0.2 mg/kg | [4][5][9] |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, proteinuria, corneal epithelial microcysts | [4][5][9] |

| Tumor Response | One patient with stable disease, no objective responses | [4][5][9] |

The Phase I trial was terminated early due to poor tolerability, with the MTD being below the preclinically estimated minimum therapeutic dose.[4][5]

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of ADCs like this compound.

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compound (Ixadotin or its derivatives)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

Procedure:

-

Thaw tubulin and GTP on ice.

-

Prepare the reaction mixture on ice by combining the polymerization buffer, GTP, and tubulin to the desired final concentration (e.g., 3 mg/mL).

-

Add the test compound or vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Analyze the data by comparing the polymerization curves of the compound-treated samples to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of an ADC on cancer cell lines.

Materials:

-

FGFR2-positive and negative cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader capable of reading absorbance at 570 nm.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for a period of 48-144 hours at 37°C.

-

Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][10]

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD scid or NMRI nu/nu)

-

FGFR2-positive tumor cells or patient-derived tumor fragments

-

This compound formulation for intravenous injection

-

Calipers for tumor measurement

-

Animal housing and monitoring facilities

Procedure:

-

Implant tumor cells subcutaneously into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the animals into treatment and control groups.

-

Administer this compound intravenously at various dose levels and schedules (e.g., once weekly). The control group receives a vehicle control.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

-

Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups.

Conclusion

This compound is a well-characterized ADC that effectively targets FGFR2-positive cancer cells and induces cell death through microtubule disruption. While it demonstrated significant preclinical efficacy, the translation to the clinical setting was hampered by a narrow therapeutic window and an unfavorable toxicity profile in humans. The data and methodologies presented in this guide provide a detailed understanding of the core mechanism of this compound and serve as a valuable resource for researchers in the field of ADC development. The challenges encountered with this compound underscore the importance of developing improved preclinical models and strategies to better predict human toxicity and therapeutic index.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. adcreview.com [adcreview.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro tubulin polymerization assay [bio-protocol.org]

- 7. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Fibroblast Growth Factor Receptor 2 (FGFR2) in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. This pathway's components, particularly the Fibroblast Growth Factor Receptors (FGFRs), are frequently dysregulated in various human cancers, making them compelling targets for therapeutic intervention. FGFR2, a prominent member of the FGFR family, has emerged as a key oncogene in several malignancies. This technical guide provides an in-depth exploration of the role of FGFR2 in different cancer types, detailing its molecular biology, genetic alterations, and the methodologies used for its detection, alongside current therapeutic strategies.

Molecular Biology of FGFR2

FGFR2 is a transmembrane receptor tyrosine kinase. Its structure comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular portion consists of three immunoglobulin-like (Ig) domains (D1, D2, and D3). Alternative splicing of the D3 domain results in two main isoforms, FGFR2b and FGFR2c, which exhibit distinct ligand-binding specificities and are expressed in epithelial and mesenchymal tissues, respectively. Upon binding of an FGF ligand and heparan sulfate proteoglycans, FGFR2 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, most notably the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways, which collectively drive cellular responses.

FGFR2 Genetic Alterations in Cancer

Oncogenic activation of FGFR2 in cancer primarily occurs through three main genetic mechanisms: gene amplification, activating mutations, and chromosomal rearrangements leading to gene fusions.

-

Gene Amplification: An increase in the copy number of the FGFR2 gene leads to overexpression of the FGFR2 protein, resulting in ligand-independent receptor dimerization and constitutive activation of downstream signaling.

-

Activating Mutations: Point mutations, often occurring in the kinase domain, can stabilize the active conformation of the receptor, leading to its constitutive activation.

-

Gene Fusions: Chromosomal translocations can fuse the kinase domain of FGFR2 with a partner gene that provides a dimerization domain. This results in a chimeric protein with ligand-independent, constitutive kinase activity.

Caption: Oncogenic activation of FGFR2 through various genetic alterations.

Role of FGFR2 in Specific Cancer Types

The prevalence and type of FGFR2 alterations vary significantly across different cancers. The following sections summarize the role of FGFR2 in key malignancies.

Cholangiocarcinoma (CCA)

FGFR2 fusions are a defining molecular feature of intrahepatic cholangiocarcinoma (iCCA), occurring in approximately 10-16% of patients. These fusions are more common in younger patients and are associated with a more favorable prognosis compared to other iCCA subtypes. The most frequent fusion partner is BICC1, but numerous other partners have been identified. These fusions lead to constitutive kinase activity and are potent oncogenic drivers.

Gastric Cancer

FGFR2 amplification is the most common alteration in gastric cancer, observed in about 4-10% of cases, particularly in the diffuse histological subtype. This amplification is linked to poor prognosis and has been identified as a mechanism of resistance to other targeted therapies.

Breast Cancer

In breast cancer, FGFR2 alterations are less frequent but have been reported. Amplification occurs in a small subset of cases, while activating mutations are also found, particularly in hormone receptor-positive tumors.

Endometrial Cancer

Activating mutations in FGFR2 are found in approximately 10-12% of endometrial cancers. These mutations are often seen in tumors of the endometrioid subtype and are associated with a poorer prognosis.

Summary of FGFR2 Alterations in Various Cancers

| Cancer Type | Predominant Alteration | Prevalence | Clinical Significance |

| Cholangiocarcinoma (Intrahepatic) | Fusions (e.g., FGFR2-BICC1) | 10-16% | Oncogenic driver, favorable prognosis, therapeutic target |

| Gastric Cancer | Amplification | 4-10% | Poor prognosis, associated with diffuse type |

| Breast Cancer | Amplification, Mutations | ~2-5% | Potential therapeutic target in a subset of patients |

| Endometrial Cancer | Mutations | 10-12% | Associated with endometrioid subtype, poor prognosis |

| Urothelial Carcinoma | Mutations, Fusions | Variable | Emerging therapeutic target |

FGFR2 Signaling Pathways

Activated FGFR2 triggers several downstream signaling cascades that promote cancer cell proliferation, survival, and migration.

Caption: Key downstream signaling pathways activated by FGFR2.

Therapeutic Targeting of FGFR2

The critical role of FGFR2 in driving cancer progression has led to the development of numerous targeted inhibitors. These are generally small molecules that compete with ATP for binding to the kinase domain of the receptor, thereby blocking its activity. Several FGFR inhibitors have received regulatory approval for the treatment of FGFR2-altered cancers.

| Inhibitor | Type | Approved Indication(s) for FGFR2 Alterations |

| Pemigatinib | Pan-FGFR inhibitor | Cholangiocarcinoma with FGFR2 fusions/rearrangements |

| Infigratinib | Pan-FGFR inhibitor | Cholangiocarcinoma with FGFR2 fusions/rearrangements |

| Erdafitinib | Pan-FGFR inhibitor | Urothelial carcinoma with susceptible FGFR2/3 alterations |

| Futibatinib | Irreversible FGFR inhibitor | Cholangiocarcinoma with FGFR2 fusions/rearrangements |

Methodologies for Detecting FGFR2 Alterations

Accurate detection of FGFR2 alterations is crucial for patient selection for targeted therapies. A multi-modal approach is often employed.

Caption: Workflow for the detection of various FGFR2 alterations.

Experimental Protocols

-

Sectioning: Cut 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Primary Antibody Incubation: Incubate with a validated primary antibody against FGFR2 at an optimized dilution (e.g., 1:100) in a humidified chamber overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature. Visualize with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

-

Scoring: Evaluate FGFR2 protein expression based on staining intensity and the percentage of positive tumor cells.

-

Probe Selection: Utilize a break-apart probe set for the FGFR2 gene locus. This consists of two differently colored probes that flank the FGFR2 gene.

-

Slide Preparation: Prepare slides as for IHC (deparaffinization and rehydration).

-

Pretreatment: Treat slides with a protease solution (e.g., pepsin) to permeabilize the cells and allow probe entry.

-

Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10 minutes.

-

Hybridization: Incubate the slides in a humidified chamber at 37°C overnight to allow the probes to hybridize to the target DNA.

-

Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.

-

Counterstaining: Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the nuclei.

-

Analysis: Using a fluorescence microscope, analyze at least 100 tumor cell nuclei. In a normal cell, the two probes will appear as a fused or closely co-localized signal. In a cell with an FGFR2 rearrangement, the probes will be split apart, resulting in separate signals.

-

DNA/RNA Extraction: Extract high-quality genomic DNA and/or RNA from tumor tissue or circulating tumor DNA (ctDNA).

-

Library Preparation:

-

DNA-seq: Shear DNA to the desired fragment size. Ligate adapters containing barcodes and sequences for amplification and sequencing. For targeted sequencing, use hybridization capture with probes specific for the FGFR2 gene and its potential fusion partners.

-

RNA-seq: Convert RNA to cDNA. Prepare sequencing libraries similarly to DNA-seq. RNA-seq is particularly effective for detecting gene fusions.

-

-

Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Mutation Calling: Use variant calling algorithms to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Copy Number Variation (CNV) Analysis: Analyze read depth to detect gene amplifications.

-

Fusion Detection: Use specialized algorithms to identify reads that span chromosomal breakpoints, indicating a gene fusion.

-

-

Variant Annotation and Interpretation: Annotate identified alterations with information from databases to determine their potential clinical significance.

Conclusion

FGFR2 is a clinically significant oncogene in a variety of cancers, with its dysregulation through gene amplification, mutations, and fusions driving tumor growth and progression. The development of potent and selective FGFR2 inhibitors has transformed the therapeutic landscape for patients with FGFR2-altered malignancies, particularly in cholangiocarcinoma. Accurate and robust molecular testing is paramount for identifying patients who may benefit from these targeted therapies. Future research will likely focus on overcoming resistance mechanisms to FGFR inhibitors and exploring combination therapies to further improve patient outcomes.

An In-depth Technical Guide on the Core Mechanisms of Resistance to Aprutumab Ixadotin

For an audience of researchers, scientists, and drug development professionals.

Disclaimer: Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Its first-in-human phase I clinical trial was terminated early due to poor tolerability, and as such, clinical data on acquired resistance is not available.[1][4] This guide, therefore, extrapolates potential mechanisms of resistance based on established principles of ADC resistance and the specific characteristics of this compound. The experimental protocols and data presented are illustrative and intended to provide a framework for investigating resistance in a preclinical setting.

Introduction

This compound is comprised of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent microtubule-disrupting agent, an auristatin W derivative.[3][4] The development of resistance to such a targeted therapy is a multifaceted process that can occur through various alterations in the cancer cell's biology. Understanding these potential resistance mechanisms is critical for the development of next-generation ADCs and strategies to overcome treatment failure. This guide outlines the theoretical framework for the development of resistance to this compound, provides detailed experimental protocols to investigate these mechanisms, and presents hypothetical data in a structured format.

The primary hypothesized mechanisms of resistance to this compound can be categorized as follows:

-

Alterations in the Target Antigen (FGFR2): Changes in the expression or structure of FGFR2 can prevent the binding of the ADC.

-

Impaired ADC Internalization and Trafficking: The ADC may not be efficiently internalized or transported to the lysosome for payload release.

-

Defective Lysosomal Processing: Alterations in lysosomal function can prevent the degradation of the antibody and the release of the cytotoxic payload.

-

Payload-Related Resistance: Cancer cells can develop mechanisms to evade the cytotoxic effects of the auristatin payload, such as increased drug efflux or alterations in the microtubule dynamics.

Alterations in the Target Antigen: FGFR2

A primary mechanism of resistance to ADCs is the loss or modification of the target antigen on the cancer cell surface.[5][6][7]

Downregulation of FGFR2 Expression

Continuous exposure to this compound could select for cancer cell populations with reduced FGFR2 expression, thereby limiting the number of ADC molecules that can bind to the cell surface.

| Cell Line | Treatment | Mean FGFR2 Surface Expression (MFI) | % Change from Parental | IC50 (nM) | Fold Change in IC50 |

| SNU-16 (Parental) | Vehicle | 85,432 | - | 0.5 | - |

| SNU-16-AR-R1 | This compound | 21,358 | -75% | 15.2 | 30.4 |

| SNU-16-AR-R2 | This compound | 34,173 | -60% | 9.8 | 19.6 |

MFI: Mean Fluorescence Intensity

-

Cell Preparation:

-

Harvest parental and this compound-resistant cell lines (e.g., SNU-16-AR) during logarithmic growth phase.

-

Wash cells twice with ice-cold PBS containing 2% Fetal Bovine Serum (FACS buffer).

-

Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

-

-

Antibody Staining:

-

Incubate 100 µL of cell suspension with a fluorophore-conjugated anti-FGFR2 antibody (different from Aprutumab to avoid competition) for 30 minutes at 4°C in the dark.

-

Include an isotype control to account for non-specific binding.

-

-

Data Acquisition:

-

Wash cells twice with FACS buffer.

-

Resuspend in 500 µL of FACS buffer.

-

Analyze on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Determine the Mean Fluorescence Intensity (MFI) for FGFR2 staining and the isotype control.

-

Subtract the isotype MFI from the FGFR2 MFI to obtain the specific signal.

-

Impaired ADC Internalization and Trafficking

Even with adequate FGFR2 expression, resistance can emerge from defects in the cellular machinery responsible for ADC internalization and lysosomal trafficking.

Altered Endocytic Pathways

A shift from clathrin-mediated endocytosis, which directs cargo to lysosomes, to caveolae-mediated endocytosis can result in the ADC being trafficked to non-proteolytic compartments.[8]

| Cell Line | Treatment | Clathrin Heavy Chain Expression (Relative Units) | Caveolin-1 Expression (Relative Units) | This compound Internalization (MFI at 4h) |

| MFM-223 (Parental) | Vehicle | 1.0 | 1.0 | 5,678 |

| MFM-223-AR-R1 | This compound | 0.6 | 2.5 | 2,134 |

| MFM-223-AR-R2 | This compound | 0.7 | 2.1 | 2,589 |

-

Protein Extraction:

-

Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Clathrin Heavy Chain and Caveolin-1 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH).

-

References

- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. omnihealthpractice.com [omnihealthpractice.com]

Aprutumab Ixadotin: A Technical Overview of Preclinical Efficacy in Gastric Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers overexpressing the Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a detailed technical guide on the preclinical evaluation of this compound in various gastric cancer models, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action. While the clinical development of this compound was terminated early due to tolerability issues in a phase I trial, the preclinical data offers valuable insights into the potential of targeting FGFR2 in gastric cancer.[1][2][3]

Core Components and Mechanism of Action

This compound is comprised of three key components:

-

A fully human monoclonal antibody: This antibody specifically targets and binds to the extracellular domain of FGFR2.

-

A potent cytotoxic payload: An auristatin derivative, which is a microtubule-disrupting agent.

-

A stable linker: This linker connects the antibody to the cytotoxic payload, ensuring its delivery to the target cancer cells.

The mechanism of action begins with the binding of the antibody component of this compound to FGFR2 on the surface of gastric cancer cells. This binding triggers the internalization of the ADC into the cell. Once inside, the linker is cleaved, releasing the auristatin payload. The released payload then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Quantitative In Vitro Efficacy

The in vitro potency of this compound has been evaluated in a panel of cancer cell lines, including those of gastric origin. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective activity of the ADC in FGFR2-positive cells.

| Cell Line | Cancer Type | FGFR2 Status | This compound IC50 (nM) |

| SNU-16 | Gastric Cancer | Positive | 0.097 - 0.83[4] |

| MFM-223 | Breast Cancer | Positive | Low nM to sub-nM |

| NCI-H716 | Colorectal Cancer | Positive | Low nM to sub-nM |

| MDA-MB-231 | Breast Cancer | Negative | Inactive |

| HEK-293 | Embryonic Kidney | Negative | Inactive |

| BaF/3 | Pro-B | Negative | Inactive |

Quantitative In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various xenograft models of gastric cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

| Model | Cancer Type | Treatment | Dosage | Outcome |

| SNU-16 | Gastric Cancer | This compound | 5 mg/kg | Significant tumor growth inhibition[4] |

| SNU-16 | Gastric Cancer | This compound | 7.5 mg/kg | Partial tumor regression[4] |

Patient-Derived Xenograft (PDX) Models

| Model | Cancer Type | Treatment | Outcome |

| GC10-0608 | Gastric Cancer | This compound | Efficacious |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of gastric cancer cell lines.

Materials:

-

Gastric cancer cell lines (e.g., SNU-16)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis induced by this compound.

Materials:

-

Gastric cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Culture gastric cancer cells and treat them with this compound at various concentrations for a defined time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Animal Models:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

Procedure:

-

Tumor Implantation:

-

For CDX models, subcutaneously inject a suspension of gastric cancer cells (e.g., SNU-16) mixed with Matrigel into the flank of the mice.

-

For PDX models, surgically implant a small fragment of a patient's gastric tumor into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound intravenously at the specified doses and schedule. The control group receives a vehicle control.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in gastric cancer cells.

Experimental Workflow for In Vivo Studies

Caption: General workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data for this compound in gastric cancer models demonstrates a potent and selective anti-tumor activity driven by its specific targeting of FGFR2. The in vitro and in vivo studies highlight its ability to inhibit the growth of FGFR2-positive gastric cancer cells and tumors. While clinical progression was halted, the information gathered from these preclinical evaluations provides a strong rationale for the continued exploration of FGFR2 as a therapeutic target in gastric cancer and underscores the potential of ADCs in this indication. The detailed protocols and data presented in this guide can serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. This compound - Bayer - AdisInsight [adisinsight.springer.com]

- 2. Establishment and characterisation of patient-derived xenografts as paraclinical models for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpho-functional analysis of patient-derived xenografts reveals differential impact of gastric cancer and chemotherapy on the tumor ecosystem, affecting immune check point, metabolism, and sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Non-cleavable Linker in Aprutumab Ixadotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This ADC comprises three key components: a fully human IgG1 monoclonal antibody (aprutumab) targeting FGFR2, a potent microtubule-disrupting agent derived from auristatin (an auristatin W derivative), and a stable, non-cleavable linker that covalently connects the antibody to the cytotoxic payload.[2][3] This technical guide provides a detailed examination of the non-cleavable linker technology at the core of this compound, including its mechanism of action, relevant experimental data, and detailed protocols for key analytical methods.

The Non-cleavable Linker: Core of this compound's Design

The linker in an ADC is a critical component that dictates its stability in circulation and the mechanism of payload release. This compound utilizes a non-cleavable linker, which offers the advantage of increased plasma stability compared to many cleavable linkers.[4] This enhanced stability is designed to minimize the premature release of the highly potent auristatin payload in systemic circulation, thereby reducing the potential for off-target toxicity.[4]

The cytotoxic drug is released from ADCs with non-cleavable linkers following the internalization of the ADC and degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6] This process results in the release of the payload still attached to the linker and the lysine residue from the antibody to which it was conjugated.[4]

Mechanism of Action

The mechanism of action for this compound begins with the binding of the aprutumab antibody to the FGFR2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC. The ADC is then trafficked to the lysosome, where the proteolytic degradation of the antibody releases the linker-payload conjugate. The auristatin W derivative payload is then free to exert its cytotoxic effect by binding to tubulin and disrupting microtubule polymerization.[2][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound [2]

| Cell Line | Cancer Type | FGFR2 Expression | IC₅₀ (nM) |

| SNU-16 | Gastric Cancer | High | 0.097 |

| KATO III | Gastric Cancer | High | 0.12 |

| SUM-52PE | Breast Cancer | High | 0.21 |

| NCI-H716 | Colorectal Cancer | High | 0.83 |

| MFM-223 | Breast Cancer | High | Not Reported |

| MDA-MB-231 | Breast Cancer | Low | >100 |

| KYSE-180 | Esophageal Cancer | Low | >100 |

| 4T1 | Murine Breast Cancer | Negative | >100 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models [8]

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| SNU-16 | Gastric Cancer | 5 mg/kg, i.v., once weekly | >90% partial tumor regression |

| MFM-223 | Breast Cancer | 1 and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume |

| NCI-H716 | Colorectal Cancer | 7.5 mg/kg, i.v., once weekly | Notable inhibition of tumor growth |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.

Protocol 1: Lysine-Based Antibody-Drug Conjugation

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues using an N-hydroxysuccinimide (NHS) ester.[9][][11]

Materials:

-

Monoclonal antibody (e.g., Aprutumab) in a suitable buffer (e.g., PBS).

-

Drug-linker with an NHS ester reactive group.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography column).

-

Analytical instruments (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometer).

Procedure:

-

Antibody Preparation:

-